
AB-CHMINACA metabolite M2
Descripción general
Descripción
Metabolito M2 de AB-CHMINACA: es un metabolito del cannabinoide sintético AB-CHMINACA. Los cannabinoides sintéticos son una clase de drogas de diseño que imitan los efectos del tetrahidrocannabinol, el componente activo del cannabis. AB-CHMINACA es un cannabinoide sintético basado en indazol que se ha detectado en varias matrices biológicas, incluida la orina . Las propiedades fisiológicas y toxicológicas del metabolito M2 de AB-CHMINACA no se comprenden bien, y se utiliza principalmente para aplicaciones forenses e investigación .
Mecanismo De Acción
El mecanismo de acción exacto del metabolito M2 de AB-CHMINACA no está bien caracterizado. se sabe que el compuesto original, AB-CHMINACA, actúa como un agonista de alta afinidad para el receptor cannabinoide central 1 (CB1) y el receptor cannabinoide periférico 2 (CB2) . Es probable que el metabolito conserve cierta afinidad por estos receptores, contribuyendo a sus efectos farmacológicos .
Análisis Bioquímico
Cellular Effects
It is known to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of AB-CHMINACA metabolite M2 vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in metabolic pathways within the body . It interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del metabolito M2 de AB-CHMINACA implica la reacción de AB-CHMINACA con varias enzimas biológicas. Los estudios in vitro que utilizan microsomas hepáticos humanos o hepatocitos son métodos comunes para producir este metabolito . Las condiciones de reacción generalmente implican incubación con el compuesto original, AB-CHMINACA, en presencia de cofactores necesarios para la actividad enzimática.
Métodos de producción industrial: la síntesis se puede escalar utilizando procesos enzimáticos similares en biorreactores, asegurando condiciones controladas para un rendimiento óptimo .
Análisis De Reacciones Químicas
Tipos de reacciones: El metabolito M2 de AB-CHMINACA se somete a varias reacciones químicas, incluidas la oxidación, la reducción y la hidrólisis. Estas reacciones están facilitadas por enzimas como el citocromo P450 en el hígado .
Reactivos y condiciones comunes:
Oxidación: Generalmente implica enzimas del citocromo P450 y oxígeno.
Reducción: Puede implicar enzimas reductasas y cofactores como el NADPH.
Hidrólisis: A menudo facilitada por esterasas en sistemas biológicos.
Productos principales formados: El producto principal formado a partir de estas reacciones es el propio metabolito M2 de AB-CHMINACA, que es el resultado de la transformación metabólica de AB-CHMINACA .
Aplicaciones Científicas De Investigación
Forensic Toxicology
Detection and Quantification in Biological Samples
AB-CHMINACA metabolite M2 is primarily detected in urine, making it crucial for forensic applications. A study developed a liquid chromatography tandem mass spectrometry (LC-MS/MS) method to analyze AB-CHMINACA and its metabolites, including M2, in hair samples from suspected users. The method demonstrated good linearity and precision, with limits of detection ranging from 0.5 to 10 pg/mg . This analytical approach is vital for confirming drug use in legal cases.
Case Study: Sudden Death Due to AB-CHMINACA
A notable case involved a patient who suffered pulmonary edema leading to systemic hypoxemia and death after using AB-CHMINACA. The blood levels of M2 were significantly higher (56.73 ng/mL) compared to the parent compound (7.61 ng/mL), indicating rapid metabolism and highlighting the importance of measuring M2 for diagnosing intoxication . This case illustrates how understanding metabolite levels can aid in forensic investigations.
Clinical Implications
Understanding Metabolism and Toxicity
Research on the metabolism of AB-CHMINACA has shown that M2 is a major metabolite formed through hydroxylation processes. Studies indicate that high ratios of M2 to the parent compound can occur, suggesting that M2 may be more readily detectable than AB-CHMINACA itself in certain scenarios . This has implications for clinical settings where patients present with symptoms of intoxication but have undetectable levels of the parent drug.
Case Study: Clinical Presentation of Intoxication
In another study, patients exhibiting acute delirium and seizures had detectable levels of M2, even when AB-CHMINACA was not found in their blood samples. This underscores the necessity for clinicians to consider metabolite testing as part of the diagnostic process for suspected synthetic cannabinoid intoxication .
Research Applications
Metabolic Pathway Elucidation
The identification of metabolites like M2 is essential for understanding the metabolic pathways of synthetic cannabinoids. In vitro studies using human hepatocytes have allowed researchers to characterize the major metabolites formed from AB-CHMINACA, including M2 . These findings are crucial for developing analytical standards and improving detection methods for clinical and forensic purposes.
Table 1: Summary of Key Findings on this compound
Comparación Con Compuestos Similares
Compuestos similares:
AB-FUBINACA: Otro cannabinoide sintético basado en indazol con afinidad similar por los receptores.
ADB-CHMINACA: Un compuesto estructuralmente relacionado con alta potencia y vías metabólicas similares.
Singularidad: El metabolito M2 de AB-CHMINACA es único debido a su origen metabólico específico de AB-CHMINACA. Su detección en muestras biológicas es crucial para las investigaciones forenses, lo que lo distingue de otros cannabinoides sintéticos .
Actividad Biológica
AB-CHMINACA, a synthetic cannabinoid, has gained attention due to its potent biological activity and the rapid metabolism to its metabolites, particularly M2. This article delves into the biological activity of the AB-CHMINACA metabolite M2, detailing its pharmacological effects, metabolic pathways, and case studies that highlight its significance in toxicology.
Chemical Structure :
this compound is characterized by the molecular formula and a molecular weight of approximately 358.2125 g/mol. Its structure includes a carboxylated moiety that plays a crucial role in its metabolic pathway.
Metabolic Pathway :
The metabolism of AB-CHMINACA primarily occurs through cytochrome P450 enzymes, with CYP3A4 being the most significant enzyme involved. The metabolite M2 is formed rapidly after administration, with studies showing a high blood ratio of M2 to the parent compound, indicating swift metabolic conversion .
Biological Activity
AB-CHMINACA and its metabolites exhibit significant activity at cannabinoid receptors:
- CB1 Receptor Affinity :
- Efficacy :
- Tetrad Test Results :
Case Studies
Several case studies have documented the presence of AB-CHMINACA and its metabolites in clinical toxicology:
- Case Study 1 : An autopsy report indicated that a young man died shortly after consuming an herbal product containing AB-CHMINACA. Toxicological analyses revealed significant levels of both AB-CHMINACA and its metabolite M2 in blood samples .
- Case Study 2 : In another incident involving multiple synthetic cannabinoids, M2 was detected alongside other metabolites at varying concentrations, reinforcing its prominence in human metabolism following exposure to AB-CHMINACA .
Research Findings
A summary of key research findings regarding this compound is presented below:
Propiedades
IUPAC Name |
(2S)-2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-13(2)17(20(25)26)21-19(24)18-15-10-6-7-11-16(15)23(22-18)12-14-8-4-3-5-9-14/h6-7,10-11,13-14,17H,3-5,8-9,12H2,1-2H3,(H,21,24)(H,25,26)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDOPMKLKXLVEL-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101188337 | |
Record name | N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101188337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185887-51-7 | |
Record name | N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185887-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-((1-(Cyclohexylmethyl)-1H-indazol-3-yl)carbonyl)-L-valine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185887517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101188337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-((1-(CYCLOHEXYLMETHYL)-1H-INDAZOL-3-YL)CARBONYL)-L-VALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J57LGFISXI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.